
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate is an organic compound with the molecular formula C12H20O4. It is a cyclopentane derivative with two ester functional groups and an isopropyl substituent. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of 1-isopropylcyclopentane-1,3-dicarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction conditions are crucial to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: 1-isopropylcyclopentane-1,3-dicarboxylic acid.
Reduction: 1-isopropylcyclopentane-1,3-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes or receptors in biological systems. The isopropyl group may also influence the compound’s binding affinity and selectivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 1-isopropyl-3-methylcyclopentane-1,3-dicarboxylate
- Dimethyl 1-isopropylcyclopentane-1,3-dicarboxylate
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of two ester groups. This structural arrangement imparts distinct reactivity and properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C12H20O4 |
|---|---|
Poids moléculaire |
228.28 g/mol |
Nom IUPAC |
dimethyl 1-propan-2-ylcyclopentane-1,3-dicarboxylate |
InChI |
InChI=1S/C12H20O4/c1-8(2)12(11(14)16-4)6-5-9(7-12)10(13)15-3/h8-9H,5-7H2,1-4H3 |
Clé InChI |
CROJUCKTEKSBAQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(CCC(C1)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


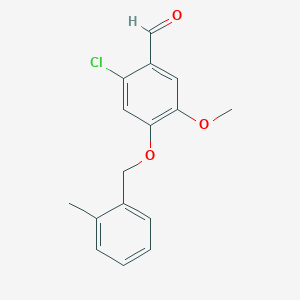
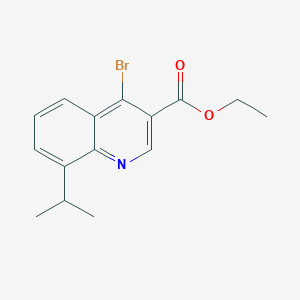

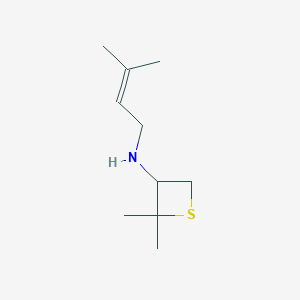
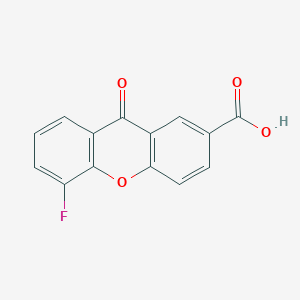
![3,6-Dichloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13015053.png)
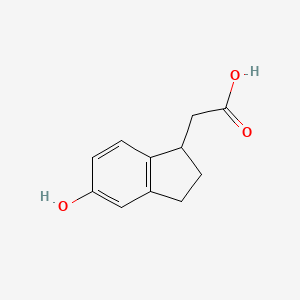
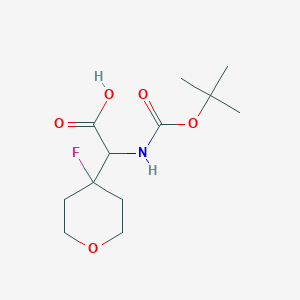


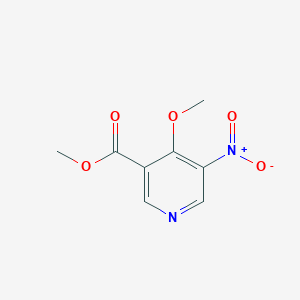
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)


